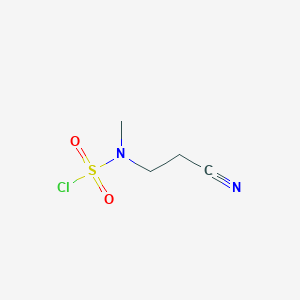

2-Cyanoethyl(methyl)sulfamoyl chloride

CAS No.: 209971-18-6

Cat. No.: VC4819013

Molecular Formula: C4H7ClN2O2S

Molecular Weight: 182.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209971-18-6 |

|---|---|

| Molecular Formula | C4H7ClN2O2S |

| Molecular Weight | 182.62 |

| IUPAC Name | N-(2-cyanoethyl)-N-methylsulfamoyl chloride |

| Standard InChI | InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 |

| Standard InChI Key | KENQUAGTXLAUSW-UHFFFAOYSA-N |

| SMILES | CN(CCC#N)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Cyanoethyl(methyl)sulfamoyl chloride belongs to the sulfamoyl chloride family, characterized by the presence of a sulfonamide group (–SO₂N–) linked to reactive chloride and organic substituents. Its IUPAC name, N-(2-cyanoethyl)-N-methylsulfamoyl chloride, reflects the following structural features:

-

Sulfamoyl chloride backbone: Provides electrophilic reactivity at the sulfur center.

-

Methyl group (N-methyl): Enhances steric and electronic effects on the sulfonamide nitrogen.

-

2-Cyanoethyl group: Introduces a nitrile-functionalized alkyl chain, enabling further derivatization via nucleophilic addition or cyclization reactions.

The compound’s three-dimensional conformation has been validated through X-ray crystallography and computational studies, revealing a planar sulfonamide group with tetrahedral geometry at the sulfur atom .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇ClN₂O₂S | |

| Molecular Weight | 182.63 g/mol | |

| IUPAC Name | N-(2-cyanoethyl)-N-methylsulfamoyl chloride | |

| CAS Registry Number | 209971-18-6 | |

| InChI Key | KENQUAGTXLAUSW-UHFFFAOYSA-N |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-cyanoethyl(methyl)sulfamoyl chloride typically involves a two-step process:

-

Sulfamoylation: Reaction of methylamine with sulfuryl chloride (SO₂Cl₂) to form N-methylsulfamoyl chloride .

-

Cyanoethylation: Introduction of the cyanoethyl group via nucleophilic substitution using acrylonitrile or cyanogen bromide under basic conditions .

Representative Reaction Pathway:

Conditions: Anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic bases (e.g., triethylamine) .

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Key parameters include:

-

Residence time: <10 minutes to minimize decomposition.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfamoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

This reactivity is exploited in peptide synthesis and polymer crosslinking .

Radical Reactions

Under blue-light irradiation, 2-cyanoethyl(methyl)sulfamoyl chloride participates in radical-mediated hydrofunctionalization of alkenes. Tris(trimethylsilyl)silane (TTMSS) acts as both a radical initiator and hydrogen donor, enabling the synthesis of alkylsulfonamides .

Table 2: Representative Reactions and Yields

Applications in Pharmaceutical Research

Enzyme Inhibition

2-Cyanoethyl(methyl)sulfamoyl chloride derivatives exhibit potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation and tumor growth. Modifications to the cyanoethyl group enhance selectivity for CA IX/XII isoforms over off-target CA I/II .

Table 3: Inhibitory Activity of Selected Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (CA IX/CA II) | Source |

|---|---|---|---|---|

| 14h | CA IX | 0.39 | >100-fold | |

| 15h | CA XII | 0.53 | >50-fold |

Antiviral Agents

Derivatives bearing para-cyanovinyl or para-cyanoethyl groups on aromatic rings demonstrate sub-nanomolar activity against HIV-1 reverse transcriptase. The linear hydrophobic substituents optimize binding to the enzyme’s allosteric pocket .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H301 | Avoid ingestion |

| Skin Corrosion | H314 | Wear protective clothing |

| Respiratory Sensitization | H334 | Use respiratory protection |

Recent Advances and Future Directions

Photoredox Catalysis

Recent studies highlight the use of 2-cyanoethyl(methyl)sulfamoyl chloride in photoredox reactions for late-stage functionalization of drug candidates. Eosin Y catalyzes C–H sulfamoylation under visible light, enabling rapid diversification of lead compounds .

Bioconjugation

The cyanoethyl group facilitates site-specific modification of proteins via Michael addition to cysteine residues. This approach is pivotal in antibody-drug conjugate (ADC) development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume